molecular formula C23H24N2O9 B14778747 Thalidomide-propargyl-O-PEG2-C2-acid

Thalidomide-propargyl-O-PEG2-C2-acid

Cat. No.: B14778747
M. Wt: 472.4 g/mol
InChI Key: FCTRJXVUQRIZRI-UHFFFAOYSA-N
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Description

Thalidomide-propargyl-O-PEG2-C2-acid (CAS: 2797619-65-7), also referred to as Thalidomide-Propargyne-PEG2-COOH, is a multifunctional compound integrating a thalidomide backbone, a propargyl group, a polyethylene glycol (PEG2) linker, and a terminal carboxylic acid group. This design enhances solubility, stability, and reactivity, making it valuable in PROTAC (Proteolysis-Targeting Chimera) development and targeted protein degradation studies . Its structure enables precise conjugation with biomolecules via click chemistry (e.g., azide-alkyne cycloaddition) or carbodiimide-mediated coupling .

Properties

Molecular Formula

C23H24N2O9

Molecular Weight

472.4 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29)

InChI Key

FCTRJXVUQRIZRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of thalidomide derivatives modified with PEG linkers and terminal functional groups. Key analogs include:

Compound Name CAS Number Key Features Applications
Thalidomide-O-PEG2-propargyl 2098487-52-4 Propargyl terminus, PEG2 linker Click chemistry, PROTAC synthesis
Thalidomide-Propargyne-PEG3-COOH 2797649-54-6 PEG3 linker, carboxylic acid terminus Enhanced solubility, protein conjugation
Propargyl-PEG4-CH2COOH 1429934-37-1 PEG4 linker, no thalidomide backbone General bioconjugation
Thalidomide-O-PEG2-CH2-Ald N/A Aldehyde terminus, PEG2 linker Site-specific protein labeling

Key Differences :

  • PEG Length : Shorter PEG chains (e.g., PEG2 vs. PEG3/4) reduce steric hindrance but may compromise solubility .
  • Terminal Groups : Carboxylic acid (–COOH) enables covalent bonding to amines, while aldehyde (–CH2-Ald) facilitates oxime ligation .
  • Backbone Modifications: Non-thalidomide analogs (e.g., Propargyl-PEG4-CH2COOH) lack cereblon-binding activity critical for PROTACs .

Reactivity and Stability

Thalidomide-propargyl-O-PEG2-C2-acid exhibits distinct reactivity compared to propargyl esters and amides. Unlike propargyl amides, which form stable zwitterionic adducts with B(C6F5)3, propargyl esters (like this compound) undergo rapid rearrangement due to carbocation instability, limiting 1,2-addition products . This instability necessitates careful handling during synthesis but allows dynamic applications in reversible bonding .

Stability Comparison :

  • Thalidomide-Propargyne-PEG2-COOH : Semi-solid form requiring storage at –20°C to prevent degradation .
  • Thalidomide-O-PEG2-propargyl : Similar stability but optimized for azide-alkyne reactions without acid-mediated side reactions .

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